1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide
Description
1-(2-Fluorophenyl)-N,N-dimethylmethanesulfonamide is a sulfonamide derivative characterized by a 2-fluorophenyl group attached to a methanesulfonamide backbone, with dimethylamine substituents on the sulfonamide nitrogen. Its molecular formula is C₉H₁₁FNO₂S, yielding a molecular weight of 216.28 g/mol. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution and physicochemical properties such as acidity and lipophilicity .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-11(2)14(12,13)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTABHCRUOYHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2-fluoroaniline with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonamide group. The general reaction scheme is as follows:
2-fluoroaniline+dimethylsulfamoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Oxidation: Sulfonic acids.
Reduction: Amines.
Scientific Research Applications
1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
1-(2-Chlorophenyl)-N-(2,5-Difluorophenyl)methanesulfonamide
- Molecular Formula: C₁₃H₁₀ClF₂NO₂S
- Molecular Weight : 317.76 g/mol
- Key Features :
- Chlorine at the 2-position of the phenyl ring (stronger electron-withdrawing than fluorine).
- Additional fluorine atoms at the 2- and 5-positions of the second phenyl group.
- Impact : Increased electronegativity and molecular weight compared to the target compound, likely reducing aqueous solubility .
1-(3-Hydroxyoxetan-3-yl)-N,N-Dimethylmethanesulfonamide
- Molecular Formula: C₆H₁₃NO₄S
- Molecular Weight : 195.27 g/mol
- Key Features :
C. N-(4-Amino-2-((2,5-Dimethoxybenzyl)Oxy)Phenyl)Methanesulfonamide (Derivative A3 in )
- Molecular Formula: Includes methoxy and amino groups (exact formula varies).
- Key Features: Electron-donating methoxy and amino substituents.
Physicochemical Properties
Notes:
- Fluorine and chlorine substituents increase electronegativity but reduce solubility compared to hydroxy or amino groups.
- Dimethylamine on sulfonamide nitrogen enhances lipophilicity versus unsubstituted analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
